molecular formula C7H11N3 B114942 N3,6-Dimethylpyridine-2,3-diamine CAS No. 155790-03-7

N3,6-Dimethylpyridine-2,3-diamine

Cat. No. B114942
CAS RN: 155790-03-7
M. Wt: 137.18 g/mol
InChI Key: DSGRBZZIFXYVHC-UHFFFAOYSA-N
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Description

“N3,6-Dimethylpyridine-2,3-diamine” is a chemical compound with the molecular formula C7H11N3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “N3,6-Dimethylpyridine-2,3-diamine” is 137.18 . The InChI code for this compound is 1S/C7H11N3/c1-10(2)6-4-3-5-9-7(6)8/h3-5H,1-2H3, (H2,8,9) .


Physical And Chemical Properties Analysis

“N3,6-Dimethylpyridine-2,3-diamine” is a powder . It has a melting point of 107-108°C . The storage temperature is room temperature .

Safety and Hazards

The safety information for “N3,6-Dimethylpyridine-2,3-diamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, and using proper protective equipment .

properties

IUPAC Name

3-N,6-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-4-6(9-2)7(8)10-5/h3-4,9H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGRBZZIFXYVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3,6-Dimethylpyridine-2,3-diamine

Synthesis routes and methods I

Procedure details

8.35 g (50 mmol) of 2-Methyl-5-methylamino-6-nitropyridine (Heterocycles 38, 529 (1994)) were dissolved in 300 l ethyl acetate and hydrogenated with 1.5 g Raney nickel for 3.5 hours at room temperature. Then the catalyst was filtered off and the filtrate was evaporated down. After crystallization of the resulting residue from petroleum ether, 5.75 g (84% of theory) were obtained as olive-green crystals. C7H11N3 (137.20). Melting point: 112-113° C.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
300 L
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
C7H11N3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8.35 g (50 mMol) of 2-Methyl-5-methylamino-6-nitro-pyridine (Heterocycles 38, 529 (1994)) were dissolved in 300 l ethyl acetate and hydrogenated with 1.5 g Raney nickel for 3.5 hours at room temperature. Then the catalyst was filtered off and the filtrate was evaporated down. After crystallisation of the resulting residue from petroleum ether, 5.75 g (84% of theory) were obtained as olive-green crystals.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
300 L
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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